molecular formula C16H13F2N5O B2774102 2-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 921142-84-9

2-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No.: B2774102
CAS No.: 921142-84-9
M. Wt: 329.311
InChI Key: UEKJGPPSBQLDLU-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two key features: a fluorophenylacetamide group and a 1,5-disubstituted tetrazole moiety. The tetrazole ring is a well-known bioisostere for a carboxylic acid or other planar acidic groups, often used to improve a molecule's metabolic stability, lipophilicity, and bioavailability . Compounds featuring a 1,5-disubstituted tetrazole core, synthesized via methods like the Ugi-azide reaction, are frequently investigated for their potential biological activities, including cytotoxic effects against cancer cell lines such as MCF-7 breast cancer cells . The presence of fluorinated phenyl rings is a common strategy in drug design to modulate electronic properties, enhance membrane penetration, and influence binding interactions with biological targets . As a high-quality research chemical, this compound serves as a valuable building block or intermediate for synthesizing more complex molecules and as a tool compound for in vitro biological screening in the development of new therapeutic agents. It is supplied for laboratory research purposes only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5O/c17-12-6-4-11(5-7-12)8-16(24)19-10-15-20-21-22-23(15)14-3-1-2-13(18)9-14/h1-7,9H,8,10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKJGPPSBQLDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 3-fluorobenzyl azide with sodium azide in the presence of a copper catalyst.

    Acylation Reaction: The tetrazole intermediate is then acylated with 2-(4-fluorophenyl)acetyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluorine atoms and the tetrazole ring play crucial roles in binding to these targets, which can include enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
  • 2-(4-chlorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

Uniqueness

2-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is unique due to the specific positioning of fluorine atoms and the tetrazole ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-(4-fluorophenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular formula for this compound is C16H15F2N5OC_{16}H_{15}F_{2}N_{5}O. Its structure features a fluorinated phenyl group and a tetrazole moiety, which are critical for its biological activity.

The compound acts primarily as a positive allosteric modulator (PAM) for certain glutamate receptors, enhancing neurotransmission without directly activating the receptor itself. This modulation is significant in the context of neurological disorders where glutamate signaling is disrupted.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing the tetrazole ring have shown efficacy against various bacterial strains, suggesting that this compound may also possess such activity.

Antitumor Activity

Studies have demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines. The presence of the fluorinated phenyl group is believed to enhance lipophilicity, improving cellular uptake and subsequent antitumor activity.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications in the tetrazole side chain can significantly influence biological activity. For example:

  • Tetrazole Variants : Shortening or altering the side chain can enhance potency against specific targets.
  • Fluorination : The introduction of fluorine atoms increases metabolic stability and bioavailability.
Compound VariantActivityRemarks
OriginalModerateBaseline activity established
Shortened Side ChainHighIncreased potency against target receptors
Fluorinated AnalogVery HighEnhanced stability and receptor affinity

Study 1: Neuroprotective Effects

In a recent study, this compound was tested for neuroprotective effects in vitro. Results indicated significant reduction in neuronal cell death under excitotoxic conditions, highlighting its potential in treating neurodegenerative diseases.

Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of similar compounds. The results showed that derivatives with a tetrazole ring demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting promising therapeutic potential.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

The compound can be synthesized via multistep reactions involving:

  • Condensation : React fluorophenyl precursors with tetrazole-forming agents (e.g., sodium azide) under reflux.
  • Cyclization : Use catalysts like pyridine and zeolites (e.g., Zeolite Y-H) to promote tetrazole ring formation at 150°C .
  • Purification : Recrystallize from ethanol or use column chromatography to isolate the final product.
    Key considerations : Optimize solvent polarity and reaction time to minimize side products .

Basic: How is the compound characterized post-synthesis?

  • Structural confirmation : Use ¹H/¹³C NMR to verify fluorophenyl, tetrazole, and acetamide moieties.
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

Basic: What initial biological screening assays are relevant?

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .

Advanced: How to design structure-activity relationship (SAR) studies?

  • Substituent variation : Modify fluorophenyl positions (para vs. meta) or replace tetrazole with triazole to assess activity shifts .
  • Quantitative analysis : Apply Hansch analysis or 3D-QSAR models to correlate substituent hydrophobicity/electronic effects with bioactivity .

Advanced: How to resolve contradictions in bioactivity data across studies?

  • Controlled variables : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
  • Meta-analysis : Compare datasets from independent studies to identify outliers or confounding factors (e.g., solvent DMSO concentration) .
  • Mechanistic validation : Use isothermal titration calorimetry (ITC) to confirm binding affinity discrepancies .

Advanced: What computational methods predict target interactions?

  • Molecular docking : Use AutoDock Vina to model binding poses with kinase ATP-binding pockets (PDB: 1ATP) .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability (e.g., 100 ns trajectories in GROMACS) to assess conformational flexibility .

Advanced: How does stereochemistry influence biological activity?

  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .
  • X-ray crystallography : Determine absolute configuration using synchrotron radiation (e.g., CCDC deposition for structural validation) .

Advanced: How to evaluate metabolic stability in physiological conditions?

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS .
  • Metabolite profiling : Use high-resolution MS (HRMS) to identify oxidation or glucuronidation products .

Advanced: How to optimize reaction yields for scale-up?

  • Catalyst screening : Test zeolite types (Y-H vs. ZSM-5) to enhance cyclization efficiency .
  • Solvent optimization : Replace ethanol with DMF for better solubility of intermediates .

Advanced: How to assess synergistic effects with existing drugs?

  • Combination index (CI) : Use CompuSyn software to calculate synergistic (CI < 1) or antagonistic (CI > 1) effects .
  • Isobologram analysis : Validate synergy in dual-dose response matrices for cancer therapy .

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